An In-depth Technical Guide to (5-(Benzyloxy)pyrimidin-2-YL)methanol (CAS No. 132259-99-5)
An In-depth Technical Guide to (5-(Benzyloxy)pyrimidin-2-YL)methanol (CAS No. 132259-99-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of (5-(Benzyloxy)pyrimidin-2-YL)methanol, a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and spectroscopic analysis, this document details the compound's physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, and its prospective applications as a synthetic intermediate in the development of targeted therapeutics. The pyrimidine core, a fundamental component of nucleobases, renders its derivatives, such as the title compound, of high interest for the synthesis of novel bioactive molecules.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of (5-(Benzyloxy)pyrimidin-2-YL)methanol is essential for its handling, characterization, and utilization in synthetic chemistry.
Physical Properties
The following table summarizes key physicochemical data for (5-(Benzyloxy)pyrimidin-2-YL)methanol.
| Property | Value | Source |
| CAS Number | 132259-99-5 | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |
| Molecular Weight | 216.24 g/mol | N/A |
| Appearance | Pale-yellow to Yellow-brown Solid | N/A |
| Storage Temperature | Room temperature | N/A |
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts for (5-(Benzyloxy)pyrimidin-2-YL)methanol are presented below. These predictions are based on established chemical shift values for pyrimidine, benzyl, and hydroxymethyl moieties.[3][4][5]
Table 2: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.5 | s | 2H | H-4, H-6 | Protons on the pyrimidine ring adjacent to the nitrogen atoms are deshielded. |
| ~7.3-7.5 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~5.2 | s | 2H | O-CH₂-Ar | Methylene protons of the benzyloxy group, deshielded by the adjacent oxygen and aromatic ring. |
| ~4.7 | s | 2H | Py-CH₂-OH | Methylene protons of the hydroxymethyl group, deshielded by the pyrimidine ring and the hydroxyl group. |
| ~3.5 | t (broad) | 1H | OH | Hydroxyl proton, chemical shift can vary depending on solvent and concentration. |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C-2 | Carbon of the pyrimidine ring attached to the hydroxymethyl group and flanked by two nitrogen atoms. |
| ~158 | C-5 | Carbon of the pyrimidine ring attached to the benzyloxy group. |
| ~145 | C-4, C-6 | Carbons of the pyrimidine ring. |
| ~136 | Ar-C (ipso) | Quaternary carbon of the benzyl group attached to the oxygen. |
| ~128-129 | Ar-CH | Aromatic carbons of the benzyl group. |
| ~71 | O-CH₂-Ar | Methylene carbon of the benzyloxy group. |
| ~65 | Py-CH₂-OH | Methylene carbon of the hydroxymethyl group. |
The predicted characteristic IR absorption bands for (5-(Benzyloxy)pyrimidin-2-YL)methanol are listed below, corresponding to the key functional groups present in the molecule.[6][7][8][9]
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyrimidine and aromatic rings) |
| 1250-1000 | Strong | C-O stretch (ether and alcohol) |
Under electron ionization (EI), (5-(Benzyloxy)pyrimidin-2-YL)methanol is expected to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) should be observable at m/z 216.[10][11][12][13][14]
Table 5: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 216 | [C₁₂H₁₂N₂O₂]⁺ | - |
| 185 | [C₁₂H₉N₂O]⁺ | •CH₂OH |
| 125 | [C₆H₅N₂O]⁺ | •CH₂Ph |
| 108 | [C₇H₈O]⁺ | C₅H₄N₂O |
| 91 | [C₇H₇]⁺ | C₅H₅N₂O₂ |
Proposed Synthesis and Reaction Mechanisms
The synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol can be approached through established methods for pyrimidine ring formation, most notably the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine derivative.[15][16][17][18]
Proposed Synthetic Pathway
A plausible and efficient synthetic route to (5-(Benzyloxy)pyrimidin-2-YL)methanol is outlined below. This pathway involves the reaction of a benzyloxy-substituted 1,3-dicarbonyl equivalent with formamidine.
Caption: Proposed synthetic workflow for (5-(Benzyloxy)pyrimidin-2-YL)methanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Benzyloxy)malonaldehyde bis(dimethyl acetal)
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add malonaldehyde bis(dimethyl acetal) (1.0 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.0 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(benzyloxy)malonaldehyde bis(dimethyl acetal).
Step 2: Synthesis of Ethyl 5-(benzyloxy)pyrimidine-2-carboxylate
-
Dissolve 2-(benzyloxy)malonaldehyde bis(dimethyl acetal) (1.0 eq.) and formamidine acetate (1.2 eq.) in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol (2.5 eq.) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield ethyl 5-(benzyloxy)pyrimidine-2-carboxylate.
Step 3: Synthesis of (5-(Benzyloxy)pyrimidin-2-YL)methanol
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C, add a solution of ethyl 5-(benzyloxy)pyrimidine-2-carboxylate (1.0 eq.) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield (5-(Benzyloxy)pyrimidin-2-YL)methanol as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][19][20][21] The title compound, (5-(Benzyloxy)pyrimidin-2-YL)methanol, serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential.
Rationale for Use as a Synthetic Intermediate
The key structural features of (5-(Benzyloxy)pyrimidin-2-YL)methanol that make it a versatile intermediate are:
-
The Pyrimidine Core: This heterocyclic system is known to interact with various biological targets, often acting as a bioisostere for purines or other endogenous molecules.[1][2]
-
The 5-Benzyloxy Group: The benzyloxy substituent provides a handle for further chemical modification. The benzyl group can be removed via hydrogenolysis to reveal a hydroxyl group, which can then be functionalized. Alternatively, the aromatic ring of the benzyl group can be substituted to explore structure-activity relationships (SAR).
-
The 2-Hydroxymethyl Group: The primary alcohol at the 2-position is a reactive functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This allows for the attachment of various pharmacophores.
Caption: Potential synthetic modifications of (5-(Benzyloxy)pyrimidin-2-YL)methanol for drug discovery.
Potential Therapeutic Applications
Based on the known biological activities of structurally related 5-alkoxypyrimidine derivatives, compounds synthesized from (5-(Benzyloxy)pyrimidin-2-YL)methanol could be investigated for the following therapeutic applications:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and receptors involved in cancer cell proliferation and survival.[2][22] The 5-alkoxy substituent has been shown to be a key feature in some of these compounds.
-
Antiviral Agents: As analogs of nucleosides, pyrimidine derivatives are a cornerstone of antiviral therapy.[1] The hydroxymethyl group can be further elaborated to mimic the sugar moiety of a nucleoside.
-
Antibacterial Agents: The pyrimidine ring is present in several antibacterial drugs.[1] Novel derivatives can be synthesized and screened for their activity against a panel of pathogenic bacteria.
Safety and Handling
While a comprehensive safety profile for (5-(Benzyloxy)pyrimidin-2-YL)methanol is not available, based on its structure and the safety data for similar compounds, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The compound is expected to be harmful if swallowed, and may cause skin and eye irritation.
Conclusion
(5-(Benzyloxy)pyrimidin-2-YL)methanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its pyrimidine core, coupled with strategically placed functional groups, provides a platform for the synthesis of a diverse range of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers interested in utilizing this compound in their synthetic endeavors.
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